

Spectroscopic data (NMR, MS) of Ganoderic acid TR

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ganoderic acid TR*

Cat. No.: *B15564534*

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data and Biological Activity of **Ganoderic Acid TR**

Introduction

Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom genus *Ganoderma*. These compounds are of significant interest to the scientific community due to their wide range of pharmacological activities. This guide focuses on **Ganoderic acid TR**, a specific triterpenoid that has been identified as a potent inhibitor of 5 α -reductase, an enzyme implicated in conditions such as benign prostatic hyperplasia and androgenetic alopecia.

Due to the limited availability of specific spectroscopic data for **Ganoderic acid TR** in public scientific literature, this document will present representative nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Ganoderic Acid A, one of the most abundant and well-characterized ganoderic acids. This will serve as a practical example for researchers. Furthermore, this guide provides detailed experimental protocols for the isolation, analysis, and biological evaluation of ganoderic acids, along with visualizations of key signaling pathways they modulate.

Spectroscopic Data of Ganoderic Acid A (Representative Data)

The following tables summarize the ^1H NMR, ^{13}C NMR, and Mass Spectrometry data for Ganoderic Acid A. This data is representative of the spectroscopic characteristics of the ganoderic acid family.

Table 1: ^1H NMR Spectroscopic Data of Ganoderic Acid A (CDCl₃, 400 MHz)

Proton	Chemical Shift (δ , ppm)	Multiplicity	J (Hz)
H-18	0.89	s	
H-19	1.25	s	
H-21	1.14	d	6.4
H-27	1.23	d	7.2
H-28	1.13	s	
H-29	1.11	s	
H-30	1.40	s	
H-7	4.88	dd	8.4, 8.4
H-22	6.05	s	

Data is illustrative and sourced from publicly available research on Ganoderic Acid A.

Table 2: ^{13}C NMR Spectroscopic Data of Ganoderic Acid A (CDCl₃, 100 MHz)

Carbon	Chemical Shift (δ , ppm)	Carbon	Chemical Shift (δ , ppm)
1	35.4	16	35.8
2	35.8	17	50.9
3	217.9	18	18.3
4	47.9	19	19.0
5	50.9	20	36.3
6	27.9	21	18.1
7	78.9	22	142.6
8	139.8	23	204.2
9	148.2	24	47.0
10	38.9	25	33.6
11	204.2	26	178.4
12	78.4	27	12.5
13	47.0	28	28.1
14	50.4	29	24.5
15	66.6	30	15.3

Data is illustrative and sourced from publicly available research on Ganoderic Acid A.[\[1\]](#)

Table 3: Mass Spectrometry Data of Ganoderic Acid A

Parameter	Value
Molecular Formula	C ₃₀ H ₄₄ O ₇
Molecular Weight	516.67 g/mol
Ionization Mode	ESI-
[M-H] ⁻ (m/z)	515.3

Data is illustrative and based on the chemical formula of Ganoderic Acid A.

Experimental Protocols

Extraction and Purification of Ganoderic Acids

This protocol describes a general procedure for the extraction and purification of ganoderic acids from the fruiting bodies of *Ganoderma* species.

- Preparation of *Ganoderma lucidum*: Obtain dried fruiting bodies of *Ganoderma lucidum*. Grind the fruiting bodies into a fine powder to increase the surface area for extraction.
- Solvent Extraction: Macerate the powdered *Ganoderma lucidum* with 95% ethanol at a solid-to-liquid ratio of 1:20 (w/v). Perform the extraction three times to ensure maximum yield.
- Filtration and Concentration: After each extraction cycle, filter the mixture to separate the ethanolic extract from the solid residue. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.
- Chromatographic Purification:
 - Silica Gel Column Chromatography: Apply the crude ethanolic extract to a silica gel column. Elute the column with a gradient solvent system, typically a mixture of chloroform and acetone, starting with a lower polarity and gradually increasing it.
 - High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing ganoderic acids using a C18 reverse-phase HPLC column with a gradient elution of acetonitrile and 2% acetic acid.[2]

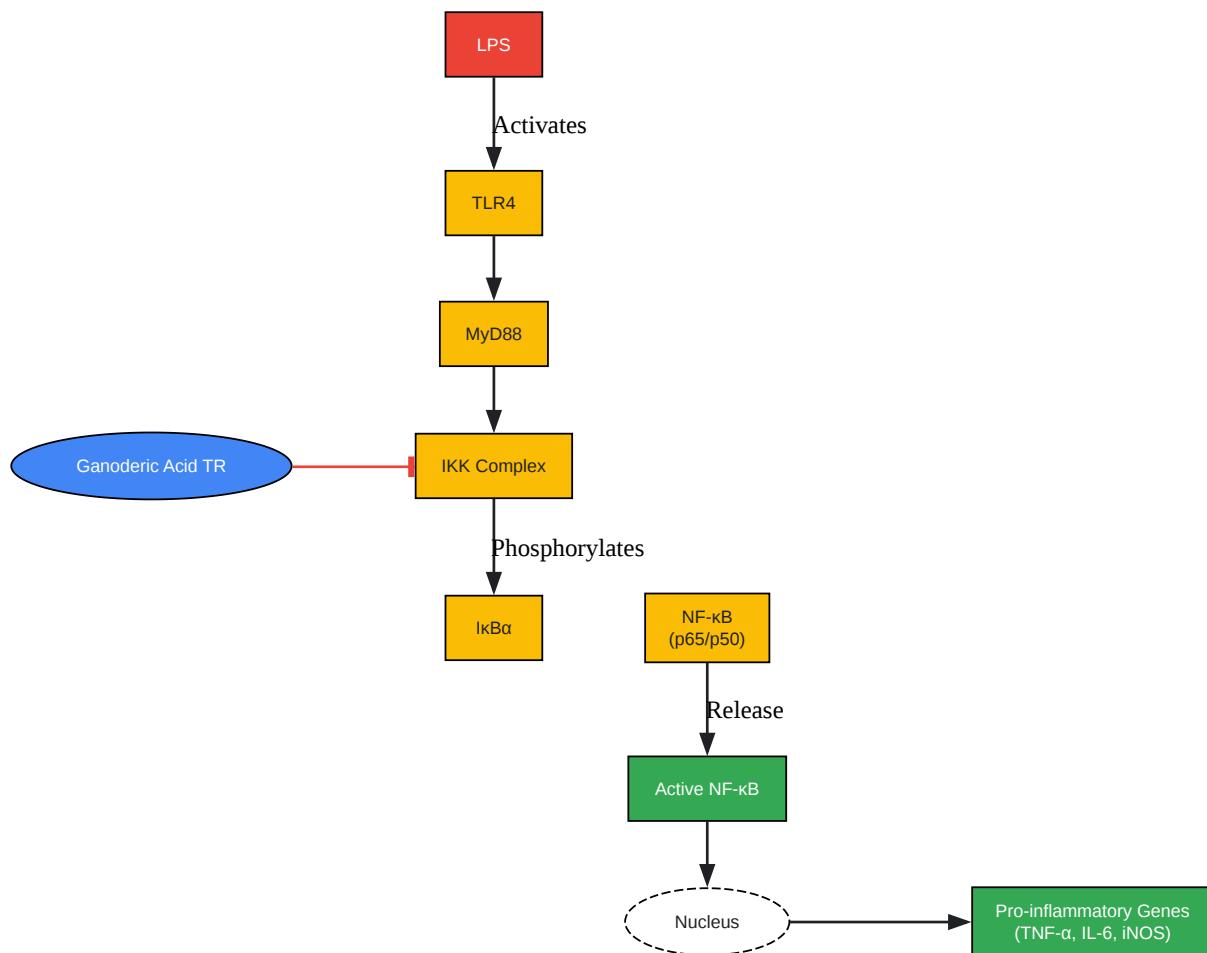
Spectroscopic Analysis

- NMR Spectroscopy:
 - Dissolve the purified ganoderic acid sample in a suitable deuterated solvent (e.g., CDCl_3 , Pyridine-d₅).
 - Acquire ^1H NMR and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.

- Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in structure elucidation.
- Mass Spectrometry:
 - Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).
 - Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source, typically in negative ion mode.
 - For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended.

5 α -Reductase Inhibition Assay

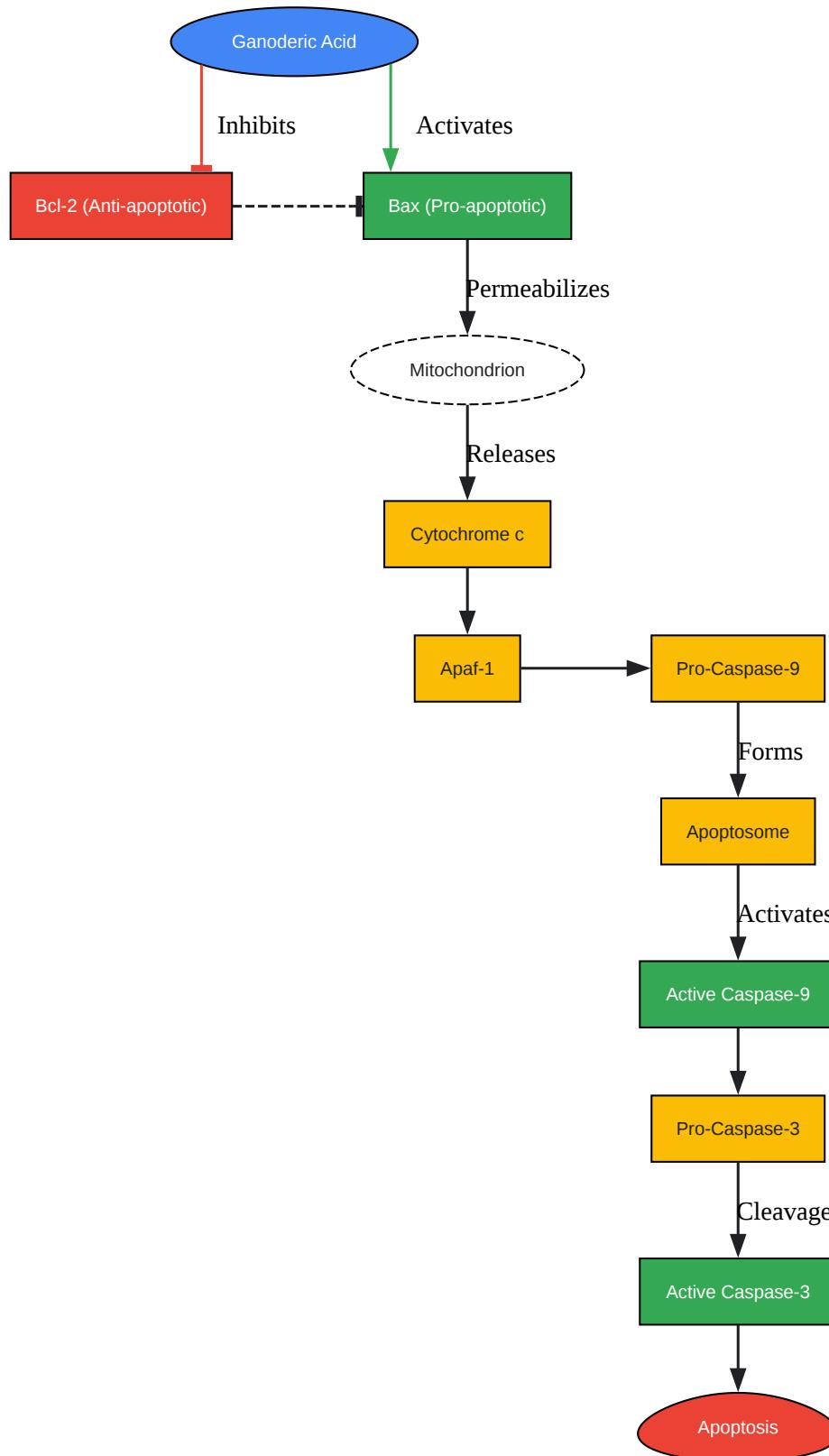
This protocol outlines a method to assess the inhibitory activity of **Ganoderic acid TR** on 5 α -reductase.


- Preparation of Enzyme Source: Utilize rat liver microsomes or a commercially available recombinant human 5 α -reductase.
- Reaction Mixture: Prepare a reaction mixture containing the enzyme source, a buffer solution (e.g., potassium phosphate buffer, pH 6.5), and **Ganoderic acid TR** at various concentrations.
- Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.
- Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, testosterone, and the cofactor, NADPH.
- Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
- Termination of Reaction: Stop the reaction by adding an acid, such as 1 N HCl.
- Quantification of Products: Determine the amount of the product, dihydrotestosterone (DHT), or the remaining testosterone using methods like High-Performance Liquid Chromatography (HPLC) or an Enzyme Immunoassay (EIA) kit.

Signaling Pathways Modulated by Ganoderic Acids

Ganoderic acids exert their biological effects by modulating various intracellular signaling pathways. Below are diagrams of key pathways involved in their anti-inflammatory and pro-apoptotic activities.

Anti-Inflammatory Signaling Pathway


Ganoderic acids are known to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation.[\[3\]](#)[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: Inhibition of the NF-κB signaling pathway by **Ganoderic Acid TR**.

Apoptosis Induction Pathway

Several ganoderic acids have been shown to induce apoptosis in cancer cells through the mitochondrial-mediated pathway.[5][6][7]

[Click to download full resolution via product page](#)

Caption: Mitochondrial-mediated apoptosis induced by Ganoderic Acids.

Conclusion

Ganoderic acid TR and other members of the ganoderic acid family represent a promising source of bioactive compounds for drug development. Their diverse pharmacological activities, including 5 α -reductase inhibition, anti-inflammatory, and pro-apoptotic effects, are mediated through the modulation of key cellular signaling pathways. This guide provides researchers and drug development professionals with a foundational understanding of the spectroscopic characteristics, experimental methodologies, and molecular mechanisms associated with these compounds, facilitating further investigation into their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. jfda-online.com [jfda-online.com]
- 3. benchchem.com [benchchem.com]
- 4. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF- κ B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic data (NMR, MS) of Ganoderic acid TR]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15564534#spectroscopic-data-nmr-ms-of-ganoderic-acid-tr>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com